molecular formula C12H15N3S B7638689 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole

3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole

Cat. No.: B7638689
M. Wt: 233.33 g/mol
InChI Key: NWZRACKAKIZXIG-UHFFFAOYSA-N
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Properties

IUPAC Name

3-ethylsulfanyl-4-methyl-5-(4-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-4-16-12-14-13-11(15(12)3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZRACKAKIZXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole typically involves multistep synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents to introduce the ethylsulfanyl and methyl groups . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 1,2,4-triazoles, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazoles .

Scientific Research Applications

3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects . The molecular targets and pathways involved vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its ability to undergo oxidation reactions, while the p-tolyl group contributes to its hydrophobic interactions with biological targets .

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